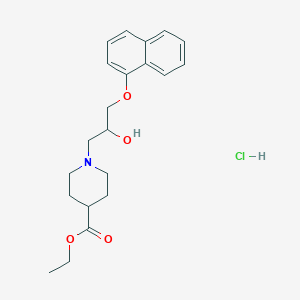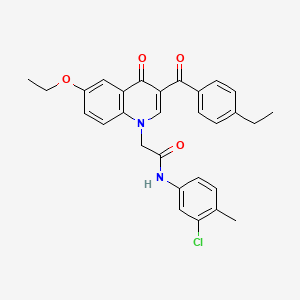
Ethyl 1-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)piperidine-4-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 1-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)piperidine-4-carboxylate hydrochloride is a useful research compound. Its molecular formula is C21H28ClNO4 and its molecular weight is 393.91. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)piperidine-4-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)piperidine-4-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure and Quantum Computational Studies
Research on related compounds, such as polysubstituted piperidones, has focused on their crystal structure determination, Hirshfeld surface analysis, and quantum computational studies. These studies provide insights into the molecular interactions and stability of these compounds, potentially applicable in the design of novel RORc inhibitors for therapeutic purposes (R. V., R. C., 2021).
Anticancer Drug Potential
Compounds analogous to Ethyl 1-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)piperidine-4-carboxylate hydrochloride have shown promise as anticancer drugs. For example, a naftopidil analogue demonstrated the ability to induce cell death across a wide variety of human cancer cell lines, offering hope for cancer therapy (T. Nishizaki et al., 2014).
Antimicrobial Activity
Research into the antimicrobial activity of compounds with structural similarities to Ethyl 1-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)piperidine-4-carboxylate hydrochloride has been conducted. These studies highlight the potential of such compounds in treating infections and diseases caused by various pathogens (H. Radwan et al., 2020).
Synthesis and Chemical Properties
The synthesis of related compounds, focusing on their chemical properties and potential applications, has been explored. For instance, studies on the transesterification in mixtures of poly(ethylene terephthalate) and poly(ethylene naphthalene-2,6-dicarboxylate) provide valuable insights into the chemical behavior and applications of these materials in the polymer industry (S. Collins et al., 2000).
Bioevaluation and Selective Receptor Modulation
The design and bioevaluation of novel compounds for selective receptor modulation, including the exploration of their potential as selective estrogen receptor modulators (SERMs), have been investigated. These studies aim to develop new therapeutic agents with targeted actions and minimal side effects (Y. Yadav et al., 2011).
properties
IUPAC Name |
ethyl 1-(2-hydroxy-3-naphthalen-1-yloxypropyl)piperidine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4.ClH/c1-2-25-21(24)17-10-12-22(13-11-17)14-18(23)15-26-20-9-5-7-16-6-3-4-8-19(16)20;/h3-9,17-18,23H,2,10-15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYIRQFYZDAUQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC(COC2=CC=CC3=CC=CC=C32)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)piperidine-4-carboxylate hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2431505.png)

![3-(4-chlorophenyl)-N-(2-methoxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2431509.png)

![N-[2-methoxy-5-(4-methylpiperazine-1-carbonyl)phenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B2431511.png)

![Methyl 6-benzyl-2-(3,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2431514.png)


![8-(4-fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2431519.png)
![4-methylsulfanyl-2-(4-methylsulfanylphenyl)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2431521.png)
![3-[(5-bromothiophen-2-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one](/img/structure/B2431522.png)
![N-mesityl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2431523.png)
